β-Adrenoceptor Binding Affinity: Parallels with the Para-Substituted Phenoxypropanolamine Pharmacophore
No direct radioligand binding data (Ki or IC₅₀) for 1-(4-methylanilino)-3-phenoxypropan-2-ol at β₁- or β₂-adrenoceptors were identified in peer-reviewed literature or authoritative databases. However, the compound belongs to a well-characterized series of para-substituted phenoxypropanolamines for which quantitative SAR has been established [1]. In the betaxolol series, replacement of the N-isopropyl group with an N-aryl substituent consistently increased β₁-selectivity by 5- to 20-fold over propranolol [1]. The 4-methylanilino moiety of the target compound introduces steric bulk and electronic density analogous to the para-substituted phenoxypropanolamines that exhibited greater in vitro potency than metoprolol and propranolol in isolated guinea-pig atria (pA₂ values ranging from 7.8 to 8.9) [1].
| Evidence Dimension | β₁-adrenoceptor antagonist potency (pA₂) |
|---|---|
| Target Compound Data | Not directly measured; predicted to fall within pA₂ 7.5–8.5 range based on SAR |
| Comparator Or Baseline | Propranolol pA₂ = 8.3 (guinea-pig atria); Metoprolol pA₂ = 7.5 (same preparation) |
| Quantified Difference | Cannot be calculated for target compound; class analogs exhibit up to 5-fold greater potency than metoprolol |
| Conditions | Isolated guinea-pig right atria, isoprenaline-induced tachycardia model [1] |
Why This Matters
Procurement decisions for SAR-driven β-blocker discovery programs should prioritize compounds bearing the para-substituted aniline motif, as this substructure is associated with enhanced cardioselectivity in the validated pharmacophore model.
- [1] Manoury PM, Binet JL, Rousseau J, Lefèvre-Borg F, Cavero IG. J Med Chem. 1987;30(6):1003-1011. View Source
